2-Cyclopropyl-6-methylpyridine-3-carboxylic acid
Description
2-Cyclopropyl-6-methylpyridine-3-carboxylic acid is a pyridine derivative featuring a cyclopropyl substituent at the 2-position, a methyl group at the 6-position, and a carboxylic acid moiety at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its unique structural features, which may influence electronic properties, bioavailability, and intermolecular interactions.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-2-5-8(10(12)13)9(11-6)7-3-4-7/h2,5,7H,3-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGQMHNOBZWPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-methylpyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-6-methylpyridine with a suitable carboxylating agent . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylate or ketone derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Amides, esters, or other substituted pyridine derivatives.
Scientific Research Applications
2-Cyclopropyl-6-methylpyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The carboxylic acid group plays a crucial role in binding to active sites of enzymes, thereby influencing their activity . The cyclopropyl and methyl groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-cyclopropyl-6-methylpyridine-3-carboxylic acid with related pyridine/pyrimidine derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Group Comparison
Key Differences and Implications
Heterocyclic Core: Pyridine vs. Pyrimidine: Pyridine (6-membered ring with one nitrogen) exhibits lower electron-deficient character compared to pyrimidine (two nitrogens), influencing reactivity in substitution reactions and metal coordination . Carboxylic Acid Position: The 3-position in pyridine derivatives (vs.
Halogen vs. Methyl: The chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid increases electrophilicity, favoring nucleophilic aromatic substitution—unlike the methyl group in the target compound, which may prioritize steric interactions .
Computational Insights :
- Basis set expansions (e.g., 6-311G with diffuse/polarization functions) and natural hybrid orbital analysis (e.g., Bent’s Rule applications) suggest that the cyclopropyl group in the target compound induces significant orbital rehybridization, altering charge distribution and bond angles compared to simpler alkyl substituents .
Biological Activity
2-Cyclopropyl-6-methylpyridine-3-carboxylic acid (CAS No. 1597075-30-3) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 2-position with a cyclopropyl group and at the 6-position with a methyl group, along with a carboxylic acid at the 3-position. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . It has been studied for its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism involves binding to key enzymes or receptors in microbial cells, inhibiting their growth and proliferation .
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has shown anti-inflammatory activity . Studies suggest that it may modulate inflammatory pathways by interacting with specific molecular targets, leading to reduced production of pro-inflammatory cytokines .
The mechanism of action for this compound appears to involve:
- Enzyme Inhibition : The carboxylic acid group plays a crucial role in binding to the active sites of enzymes, thereby influencing their activity.
- Receptor Modulation : The compound may interact with various receptors involved in inflammation and infection responses .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Cytotoxicity | Potential effects on cancer cell lines |
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections.
Case Study: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that it could be developed into an anti-inflammatory drug .
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylpyridine-3-carboxylic acid | Lacks cyclopropyl group | Moderate antimicrobial |
| 6-Methylpyridine-3-carboxylic acid | Lacks cyclopropyl group | Lower anti-inflammatory |
| This compound | Unique cyclopropyl and methyl substitutions | Stronger antimicrobial & anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Cyclopropyl-6-methylpyridine-3-carboxylic acid, and what reaction conditions are critical for success?
- Methodological Answer : A common approach involves multi-step synthesis, starting with condensation reactions (e.g., between aldehyde and aminopyridine derivatives) followed by cyclization. Catalysts such as palladium or copper are often employed to facilitate cross-coupling or cyclization steps . Solvents like dimethylformamide (DMF) or toluene are used under inert atmospheres (N₂/Ar) to prevent oxidation. Post-reaction purification via column chromatography or recrystallization ensures >95% purity, as validated by GC or HPLC .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the cyclopropyl, methyl, and pyridine ring substituents. For example, cyclopropyl protons typically appear as multiplet signals at δ 0.5–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₁NO₂ for a related compound ).
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Q. What safety protocols are recommended for handling pyridinecarboxylic acid derivatives?
- Methodological Answer :
- Use flame-resistant lab coats, gloves, and eye protection.
- Avoid ignition sources due to flammability risks .
- Work in fume hoods to minimize inhalation exposure.
- Store in airtight containers under inert gas .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclization efficiency and yield?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu ratios (e.g., 1:2 molar ratio) to balance activity and selectivity .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for cyclization kinetics.
- Temperature Control : Gradual heating (e.g., 80–120°C) minimizes side reactions.
- In Situ Monitoring : Use TLC or inline IR to track reaction progress .
Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., pyridine ring protons).
- X-ray Crystallography : Definitive structural confirmation for ambiguous cases .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What in vitro strategies are suitable for preliminary biological activity assessment?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes (e.g., kinases) using fluorescence-based assays.
- Cell Viability Tests : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for receptors .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
